Crystal System Divergence: Orthorhombic P2₁2₁2₁ vs Monoclinic P2₁/c for the 5-Chloro-2-fluoro Isomer
In a single-study, head-to-head X-ray crystallographic analysis, 3-chloro-2-fluorobenzonitrile crystallizes in the orthorhombic space group P2₁2₁2₁, whereas its direct isomeric analog 5-chloro-2-fluorobenzonitrile crystallizes in the monoclinic space group P2₁/c [1]. The unit cell parameters differ substantially in all three axes (a = 3.7679 vs 3.7909 Å; b = 12.546 vs 14.265 Å; c = 13.780 vs 12.171 Å), and the monoclinic β angle of 92.314° in the 5-chloro isomer has no counterpart in the orthorhombic target compound. This fundamental difference in crystal symmetry dictates all downstream solid-state properties.
| Evidence Dimension | Crystal system, space group, and unit cell parameters |
|---|---|
| Target Compound Data | Orthorhombic, P2₁2₁2₁, a = 3.7679(13) Å, b = 12.546(4) Å, c = 13.780(5) Å, V = 651.4 ų |
| Comparator Or Baseline | 5-Chloro-2-fluorobenzonitrile: Monoclinic, P2₁/c, a = 3.7909(7) Å, b = 14.265(3) Å, c = 12.171(2) Å, β = 92.314(3)°, V = 657.6 ų |
| Quantified Difference | Different crystal system (orthorhombic vs monoclinic); different space group; β angle present only in comparator; unit cell volume different by ~0.9% despite identical molecular formula |
| Conditions | Single-crystal X-ray diffraction at 125 K; Mo Kα radiation; same instrument, same study (Aldeborgh et al., 2014) |
Why This Matters
Different crystal packing directly controls melting point, solubility, dissolution rate, and mechanical stability—making the two isomers non-substitutable in any solid-formulation or solid-phase synthetic application.
- [1] Aldeborgh H, George K, Howe M, Lowman H, Moustakas H, Strunsky N, Tanski JM. Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory. J Chem Crystallogr. 2014;44:70–81. doi:10.1007/s10870-013-0485-z View Source
